N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide
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Overview
Description
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide is a compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with the thiophene ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials, including polymers and other advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact mechanism may vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide include:
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: This compound shares the piperidine and pyrimidine rings but has a boronic acid group instead of the thiophene ring.
2-(Piperidin-1-yl)pyrimidin-5-ol: This compound also contains the piperidine and pyrimidine rings but has a hydroxyl group instead of the thiophene ring
Uniqueness
The uniqueness of this compound lies in its combination of the piperidine, pyrimidine, and thiophene rings, which confer distinct chemical properties and potential applications. This unique structure allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H16N4OS |
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Molecular Weight |
288.37 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylpyrimidin-5-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C14H16N4OS/c19-13(11-4-7-20-10-11)17-12-8-15-14(16-9-12)18-5-2-1-3-6-18/h4,7-10H,1-3,5-6H2,(H,17,19) |
InChI Key |
UQWLAFPURNUMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CSC=C3 |
Origin of Product |
United States |
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